4-Methoxy-5-methyl-2-nitroaniline
Overview
Description
4-Methoxy-5-methyl-2-nitroaniline is an organic compound with the molecular formula C8H10N2O3 It is a derivative of aniline, characterized by the presence of methoxy, methyl, and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5-methyl-2-nitroaniline typically involves nitration and subsequent reduction reactions. One common method involves the nitration of 4-methoxy-5-methylaniline using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the aromatic ring.
Another method involves the reaction of 2,4-difluoro-5-nitroaniline with sodium methoxide in anhydrous methanol. This reaction is stirred at room temperature for 48 hours, followed by extraction with dichloromethane to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5-methyl-2-nitroaniline undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as halogenation and sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Halogenating agents (e.g., bromine) and sulfonating agents (e.g., sulfuric acid).
Major Products Formed
Reduction: 4-Methoxy-5-methyl-2-aminoaniline.
Substitution: Halogenated or sulfonated derivatives of this compound.
Scientific Research Applications
4-Methoxy-5-methyl-2-nitroaniline has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a molluscicidal agent.
Medicine: Studied for its role in hemolytic anemia research.
Industry: Utilized in the production of various chemical compounds and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-5-methyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall chemical reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.
4-Methyl-2-nitroaniline: Similar structure but lacks the methoxy group.
4-Methoxy-2-methylaniline: Similar structure but lacks the nitro group .
Uniqueness
4-Methoxy-5-methyl-2-nitroaniline is unique due to the presence of all three functional groups (methoxy, methyl, and nitro) on a single benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-methoxy-5-methyl-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-3-6(9)7(10(11)12)4-8(5)13-2/h3-4H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYCJHQHGNOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00504316 | |
Record name | 4-Methoxy-5-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55730-09-1 | |
Record name | 4-Methoxy-5-methyl-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00504316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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